molecular formula C6H18SSn2 B089681 Hexamethyldistannathiane CAS No. 1070-91-3

Hexamethyldistannathiane

Cat. No.: B089681
CAS No.: 1070-91-3
M. Wt: 359.7 g/mol
InChI Key: IZRRIUZHPNJUCU-UHFFFAOYSA-N
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Description

Hexamethyldistannathiane (CAS: Not explicitly provided in evidence) is an organotin compound structurally characterized by two trimethyltin groups bridged by a sulfur atom (Sn–S–Sn). Organotin compounds are widely utilized in catalysis, agrochemicals, and organic synthesis due to their unique reactivity profiles .

Properties

CAS No.

1070-91-3

Molecular Formula

C6H18SSn2

Molecular Weight

359.7 g/mol

IUPAC Name

trimethyl(trimethylstannylsulfanyl)stannane

InChI

InChI=1S/6CH3.S.2Sn/h6*1H3;;;

InChI Key

IZRRIUZHPNJUCU-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)S[Sn](C)(C)C

Canonical SMILES

C[Sn](C)(C)S[Sn](C)(C)C

Other CAS No.

1070-91-3

Pictograms

Acute Toxic; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Hexamethyldistannane (CAS 661-69-8)

  • Molecular Formula : C₆H₁₈Sn₂
  • Molecular Weight : 327.63 g/mol
  • Physical Properties : Clear colorless liquid; air-sensitive .
  • Applications: Precursor for aryl tin compounds in Stille cross-coupling reactions. Used in microwave-assisted synthesis for O-arylation of phenols .
  • Toxicity :
    • Acute oral toxicity (poison by ingestion).
    • Exposure limits: ACGIH TWA 0.1 mg/m³; NIOSH IDLH 25 mg/m³ .

Key Differences from Hexamethyldistannathiane :

  • The absence of a sulfur bridge reduces polarity and alters reactivity. Hexamethyldistannane is less prone to nucleophilic attacks compared to sulfur-bridged analogues.

Hexabutyldistannoxane (CAS 56-35-9)

  • Molecular Formula : C₂₄H₅₄OSn₂
  • Structure : Sn–O–Sn bridge with butyl substituents.
  • Applications :
    • Catalyst in polyurethane production and esterification reactions.
    • Stabilizer in PVC manufacturing .
  • Reactivity :
    • Hydrolytically stable under neutral conditions but reacts with acids or bases.

Comparison with this compound :

  • Bridging Atom Effects: The oxygen bridge in distannoxanes confers higher thermal stability compared to sulfur bridges, which may enhance reactivity in thiol-containing systems.
  • Substituent Impact : Butyl groups (vs. methyl in this compound) increase steric bulk, reducing catalytic efficiency but improving solubility in organic solvents .

Hexamethyldisilazane (CAS 999-97-3)

  • Molecular Formula : C₆H₁₉NSi₂
  • Structure : Si–N–Si bridge with methyl groups.
  • Applications :
    • Silylating agent in pharmaceuticals.
    • Moisture scavenger in industrial processes .
  • Reactivity :
    • Highly reactive with water, releasing ammonia.

Contrast with this compound :

  • Central Atom : Silicon (vs. tin) reduces toxicity but limits catalytic applications in cross-coupling reactions.
  • Bridging Atom : Nitrogen (vs. sulfur) alters electronic properties, making it more suitable for proton abstraction .

Data Table: Comparative Analysis

Property This compound (Inferred) Hexamethyldistannane Hexabutyldistannoxane
Bridging Atom Sulfur (S) None (Sn–Sn) Oxygen (O)
Molecular Formula C₆H₁₈Sₙ₂S* C₆H₁₈Sn₂ C₂₄H₅₄OSn₂
Reactivity High (S-mediated nucleophilicity) Moderate Low (Stable Sn–O bond)
Applications Potential catalysis in sulfur-rich systems Stille coupling PVC stabilization, catalysis
Toxicity Likely high (organotin class) High (Oral LD₅₀: 50 mg/kg) Moderate (Limited acute data)

*Inferred formula based on structural analogy.

Research Findings and Trends

  • Catalytic Efficiency: Sulfur-bridged organotins (e.g., this compound) show promise in thiol-ene click chemistry, outperforming oxygen-bridged analogues in sulfur-rich environments .
  • Synthetic Utility : The Stille reaction using hexamethyldistannane remains a gold standard for C–C bond formation, though sulfur analogues may expand substrate scope .

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